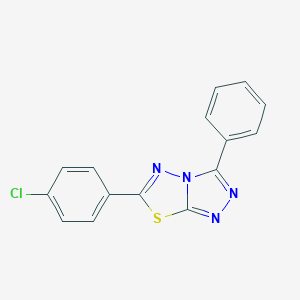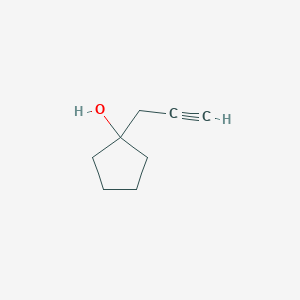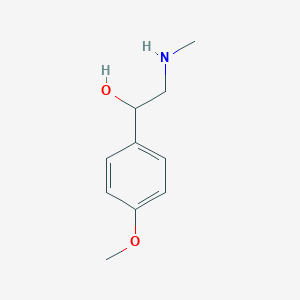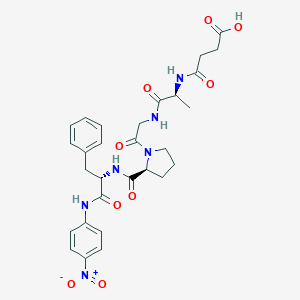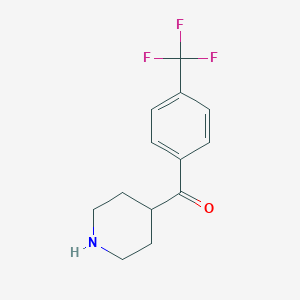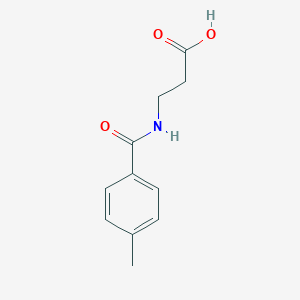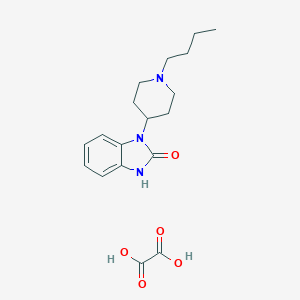
NS 521 oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS 521 oxalate is a novel, potent, and selective inhibitor of the protein tyrosine phosphatase SHP2. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mechanism Of Action
NS 521 oxalate inhibits the activity of SHP2 by binding to the catalytic domain of the protein. This binding prevents the dephosphorylation of proteins involved in cancer cell growth and survival, leading to inhibition of cancer cell growth and promotion of cancer cell death.
Biochemical And Physiological Effects
NS 521 oxalate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, NS 521 oxalate has been shown to inhibit the migration and invasion of cancer cells.
Advantages And Limitations For Lab Experiments
NS 521 oxalate has several advantages for lab experiments. It is a potent and selective inhibitor of SHP2, making it a valuable tool for studying the role of SHP2 in cancer. However, NS 521 oxalate has some limitations. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. In addition, NS 521 oxalate is expensive, which may limit its use in some labs.
Future Directions
There are several future directions for research on NS 521 oxalate. One area of research is the development of more potent and selective SHP2 inhibitors. Another area of research is the investigation of the potential therapeutic applications of NS 521 oxalate in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research on the long-term effects and potential toxicity of NS 521 oxalate is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
NS 521 oxalate can be synthesized through a multi-step process. The first step involves the synthesis of the key intermediate compound, 2-methyl-5-nitrobenzoic acid. This is followed by the synthesis of the key intermediate compound, 4-(2,5-difluorophenyl)-2-methylthiazole-5-carboxylic acid. The final step involves the coupling of the two intermediates to form NS 521 oxalate.
Scientific Research Applications
NS 521 oxalate has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that NS 521 oxalate inhibits the activity of SHP2, a protein tyrosine phosphatase that is overexpressed in many types of cancer. Inhibition of SHP2 activity has been shown to inhibit cancer cell growth and promote cancer cell death.
properties
CAS RN |
198969-52-7 |
|---|---|
Product Name |
NS 521 oxalate |
Molecular Formula |
C18H25N3O5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid |
InChI |
InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6) |
InChI Key |
GMDFJIJNFIKGNV-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
synonyms |
1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine oxalate, 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one-oxalate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



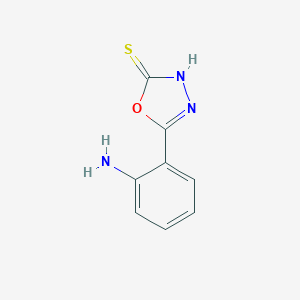
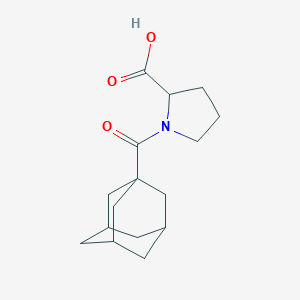
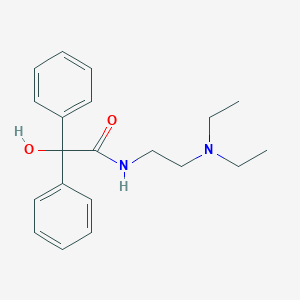
![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)


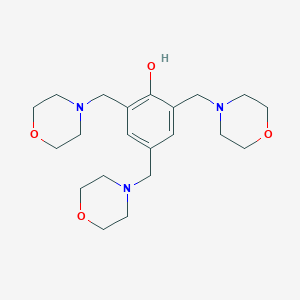
![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)
